molecular formula C18H22N6O3 B2614720 (E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 374766-79-7

(E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2614720
CAS No.: 374766-79-7
M. Wt: 370.413
InChI Key: UEZFJIVHUPTAHL-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Potential

Hydrazine Derivatives Synthesis

Research highlights the synthesis of new functional derivatives of hydrazine theophyllines, demonstrating their potential in pharmacotherapy for conditions like depression, infectious diseases, hypertension, and diabetes. The exploration into the reactions between hydrazine theophyllines and carbonyl-containing reagents has led to the development of original biologically active substances, showcasing the synthetic potential of these compounds (Korobko, 2016).

Molecular Interaction Analysis

Intermolecular Interaction Studies

A quantitative analysis of intermolecular interactions within a similar compound revealed insights into hydrogen bonding, electrostatic energy contributions, and potential applications in new material design. This study underscores the utility of these compounds in understanding molecular packing and interaction energies, crucial for the development of advanced materials (Shukla et al., 2020).

Advanced Material Applications

Organic Solar Cells

Research into bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptors, which share structural motifs with the compound , has demonstrated promising optoelectronic properties and high electron mobility. These findings point to the potential use of such compounds in enhancing the efficiency of organic solar cells, highlighting a significant application in renewable energy technologies (Gupta et al., 2017).

Pharmacological Potential

Analgesic and Anti-inflammatory Properties

Studies on derivatives of purine-2,6-dione, which is structurally related to the compound of interest, have uncovered potent analgesic and anti-inflammatory activities. These findings suggest the therapeutic potential of such compounds in pain management and inflammation control, offering a foundation for future drug development (Zygmunt et al., 2015).

Properties

IUPAC Name

8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-8-6-7-9-13(12)25/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZFJIVHUPTAHL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.